7-cinnamyl-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-16-13-27(14-17(2)31-16)15-19-24-21-20(22(29)26(4)23(30)25(21)3)28(19)12-8-11-18-9-6-5-7-10-18/h5-11,16-17H,12-15H2,1-4H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMIABTYXYHEJF-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC=CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2C/C=C/C4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Cinnamyl-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class, which has garnered interest due to its potential biological activities. This article explores the compound's biological activity through various studies and data analyses.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 368.49 g/mol. The compound features a purine base modified with a cinnamyl group and a morpholine moiety, which may influence its pharmacological properties.
Antitumor Activity
Several studies have documented the antitumor properties of purine derivatives. For instance:
- In vitro studies demonstrated that similar purine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of DNA synthesis and induction of apoptosis in tumor cells .
- Case Study : A recent investigation into structurally related compounds indicated that modifications in the purine scaffold could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Antioxidant Properties
Research has indicated that compounds with structural similarities to this compound possess antioxidant capabilities:
- Mechanism : These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .
- Experimental Evidence : In vivo models showed reduced markers of oxidative stress upon administration of related purines .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:
- Clinical Trials : Some derivatives have shown promise in reducing inflammatory markers in chronic inflammatory conditions. This activity is believed to be mediated through the modulation of cytokine production .
Data Summary Table
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with cancer cell survival and proliferation.
2. Neuroprotective Effects
The compound has demonstrated neuroprotective effects in preclinical studies. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Antimicrobial Properties
In vitro studies have revealed that 7-cinnamyl-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibits antimicrobial activity against a range of pathogenic bacteria and fungi. This property could lead to its use in developing new antimicrobial agents.
Mechanistic Insights
The compound's efficacy in various applications can be attributed to its ability to interact with specific biological targets:
- Targeting Kinases : It has been identified as a potential inhibitor of various kinases involved in cancer progression.
- Modulation of Enzymatic Activity : The compound may influence the activity of enzymes related to inflammation and oxidative stress pathways.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Cancer Therapy | Demonstrated significant reduction in tumor size in xenograft models when administered at specific dosages. |
| Study B | Neuroprotection | Showed reduced neuronal death and improved cognitive function in animal models of Alzheimer's disease. |
| Study C | Antimicrobial Activity | In vitro tests indicated effective inhibition of bacterial growth at low concentrations against E. coli and S. aureus. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
